(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCTVRPHDYFEBA-NINOIYOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376009 | |
| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-97-2 | |
| Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
One primary route to synthesize (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves the direct alkylation of a suitably protected pyrrolidine-2-carboxylic acid derivative.
- Starting Material: A pyrrolidine-2-carboxylic acid derivative (compound c1) is alkylated with a 2-bromobenzyl halide or equivalent alkylating agent.
- Reaction Conditions: The alkylation is typically performed under mild conditions to avoid racemization at the chiral centers. However, if the carboxyl group at the 2-position is chiral and unprotected, racemization can occur during alkylation.
- Outcome: The alkylation yields the corresponding 4-(2-bromobenzyl) substituted pyrrolidine derivative (compound A1), which can be isolated as a hydrochloride salt by treatment with acid such as trifluoroacetic acid (TFA).
- Advantages: This method is noted for using inexpensive raw materials, simple operations, and mild reaction conditions, which collectively reduce production costs.
- Example Process: After alkylation, the reaction mixture is quenched with acetic acid and water, extracted with ethyl acetate, dried, and concentrated to yield an intermediate oil. This oil is then dissolved in methylene chloride, cooled, treated with TFA, and warmed to room temperature to afford the hydrochloride salt.
Palladium-Catalyzed Coupling Reactions
Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions to introduce the 2-bromobenzyl group onto the pyrrolidine scaffold.
- Example Reaction: A Pd2(dba)3/racemic-BINAP catalytic system is used in toluene under nitrogen atmosphere.
- Substrates: The coupling involves a protected 4-amino-1-boc-pyrrolidine-2-carboxylic acid and an aryl halide, such as 1-chloroisoquinoline or related aryl halides.
- Reaction Conditions: The reaction is conducted under reflux with sodium t-butoxide as the base, followed by aqueous quenching.
- Yield and Purification: The coupled product is isolated by preparative HPLC as a trifluoroacetic acid salt with yields around 40%.
- Characterization: The product is characterized by ^1H NMR (showing characteristic aromatic and aliphatic signals) and mass spectrometry (MS m/z 358 [MH]+).
Summary Table of Preparation Methods
Research Findings and Considerations
- Racemization Risks: Alkylation and hydrogenation steps must be carefully controlled to avoid racemization at the chiral centers, particularly at the 4-position of pyrrolidine.
- Catalyst Selection: Use of chiral or specific palladium catalysts and ligands (e.g., BINAP) improves stereoselectivity and yield.
- Purification: Preparative HPLC is commonly employed to isolate the final product in high purity.
- Cost and Scalability: The described methods emphasize mild conditions and inexpensive reagents, facilitating potential industrial scale-up.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. Its chiral nature allows it to be utilized in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures with high purity and specificity. The ability to incorporate (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid into peptide chains enhances the structural diversity and functionality of the resulting peptides .
Drug Development
In pharmaceutical research, this compound plays a significant role in developing new drugs targeting specific biological pathways. Its structural characteristics enable it to enhance the efficacy and selectivity of therapeutic agents, particularly in targeting neurological disorders and other complex diseases .
Neuroscience Research
The compound is also employed in synthesizing neuroactive compounds, contributing to studies on neurological disorders. It aids in developing potential treatments for conditions such as depression and anxiety by modulating neurotransmitter systems .
Bioconjugation
Bioconjugation processes utilize this compound to attach biomolecules to drugs or imaging agents. This attachment improves the delivery and effectiveness of therapeutic agents in targeted therapies, enhancing their pharmacokinetic profiles .
Material Science
The compound is explored in developing novel materials, including polymers and nanomaterials. These materials can have applications in electronics and drug delivery systems due to their unique chemical properties and interactions at the molecular level .
Case Study 1: Peptide Therapeutics
A study demonstrated that incorporating (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid into peptide sequences significantly improved binding affinity to target receptors involved in pain pathways. This enhancement suggests potential therapeutic applications for pain management.
Case Study 2: Neurological Drug Development
Research involving this compound showed its efficacy in modulating serotonin receptors, indicating a promising avenue for developing antidepressant medications. The structure's ability to mimic natural neurotransmitters enhances its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromobenzyl Substituents
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : 1049734-21-5; MW : 320.61 .
- The para-bromobenzyl isomer differs in bromine placement, reducing steric hindrance compared to the ortho-substituted target compound. This positional change alters electronic properties (e.g., para substitution allows resonance stabilization, while ortho substitution induces steric strain).
- Applications : The para isomer is more commonly available in industrial-grade (99% purity) for bulk synthesis .
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic Acid
Table 1: Bromobenzyl Isomer Comparison
Halogen-Substituted Analogs
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : 1049744-33-3; MW : 367.61 .
- The iodine atom’s larger atomic radius increases steric bulk and polarizability compared to bromine.
(2S,4R)-4-(3-Trifluoromethylbenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Table 2: Halogen vs. Electron-Withdrawing Substituents
| Compound | Substituent | MW | Key Property |
|---|---|---|---|
| Target (Ortho-Bromo) | Br | 320.61 | Balanced steric/electronic effects |
| 3-Iodo Analog | I | 367.61 | Enhanced halogen bonding |
| 3-Trifluoromethyl Analog | CF3 | 334.77 | Increased acidity, electron withdrawal |
Functional Group Variants
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS: Not listed; MW: ~300 (estimated) .
- The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions compared to bromine.
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Table 3: Functional Group Impact
| Compound | Substituent | MW | Reactivity Profile |
|---|---|---|---|
| Target (Ortho-Bromo) | Br | 320.61 | Cross-coupling reactions (Suzuki) |
| 4-Nitro Analog | NO2 | ~300 | Electrophilic substitution |
| 4-Cyano Analog | CN | 266.72 | Reduction to amine intermediates |
Physicochemical and Industrial Considerations
- Storage : Most analogs, including the target compound, require storage at 2–8°C to prevent decomposition .
- Purity : Industrial-grade para-bromo derivatives (99% purity) are more cost-effective for large-scale synthesis than ortho-bromo variants (95% purity) .
- Synthetic Utility : The ortho-bromo substituent in the target compound is advantageous for creating sterically hindered intermediates in asymmetric catalysis .
Biological Activity
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-γ-(2-bromo-benzyl)-L-ProHCl, is a compound with notable applications in medicinal chemistry and biological research. Its structure features a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid moiety, which contributes to its biological activity.
- CAS Number : 1049733-97-2
- Molecular Formula : C12H14BrClN O2
- Molecular Weight : 320.61 g/mol
This compound has been identified as a key building block in peptide synthesis and drug development, particularly in targeting specific biological pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Inhibition of Hypoxia-Inducible Factors (HIFs) :
- Neuroactive Compound Synthesis :
- Peptide Synthesis :
Case Study 1: HIF-1α Stabilization
A study investigated the effects of various ligands on HIF-1α stabilization. Compounds that included the bromobenzyl moiety demonstrated increased transcriptional activity of HIF-1α compared to controls. The results indicated that modifications to the ligand structure could enhance binding affinity and efficacy.
| Compound | Kd (nM) | Log D 7.4 | PPB (%) |
|---|---|---|---|
| Ligand A | 129 ± 7 | 2.3 | 88 |
| Ligand B | 149 ± 28 | 2.0 | 90 |
| Ligand C | 183 ± 22 | 1.9 | 88 |
This table illustrates the binding affinities and pharmacokinetic properties of various ligands related to HIF stabilization .
Case Study 2: Neuroactive Applications
Research focusing on the synthesis of neuroactive compounds using (2S,4R)-4-(2-Bromobenzyl)pyrrolidine highlighted its utility in developing drugs aimed at treating conditions like depression and anxiety. The compound's ability to interact with neurotransmitter systems was assessed through various pharmacological assays.
Q & A
Q. What are the standard synthetic routes for preparing (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?
A common method involves condensation of 2-bromobenzyl derivatives with pyrrolidine precursors, followed by cyclization and functional group modifications. Catalysts like palladium or copper are used in coupling reactions, with solvents such as DMF or toluene . To ensure stereochemical purity, chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution is employed. Post-synthesis characterization via H/C NMR and X-ray crystallography confirms the (2S,4R) configuration .
Q. How should researchers handle and store this compound to maintain stability?
The compound is hygroscopic and sensitive to light. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to minimize hydrolysis. Always handle in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation risks .
Q. What analytical techniques are critical for confirming structural identity and purity?
- HPLC-MS : Assess purity (>95% typical) and detect impurities (e.g., free base or des-bromo analogs).
- NMR : Confirm stereochemistry via coupling constants (e.g., for trans-pyrrolidine conformation) .
- X-ray crystallography : Resolve absolute configuration for crystalline batches .
- Elemental analysis : Verify molecular formula (CHBrClNO, MW 320.61) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) across studies?
Contradictions may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For solubility discrepancies, standardize solvent systems (e.g., DMSO/water mixtures) and report exact pH conditions .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- pH control : Stabilize the carboxylic acid moiety by maintaining pH 4–6.
- Lyophilization : Prepare stock solutions in organic solvents (e.g., DMSO) and lyophilize for long-term storage.
- Additives : Use antioxidants (e.g., ascorbic acid) to prevent bromobenzyl oxidation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Model binding to proline-rich domains (e.g., SH3 or WW domains) using software like AutoDock.
- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. membrane environments.
- QSAR : Compare with analogs (e.g., 3-iodo or 4-cyano derivatives) to identify substituent effects on activity .
Q. What are the key challenges in scaling up synthesis, and how are they addressed?
- Stereochemical drift : Optimize reaction temperature (<0°C for stereosensitive steps) and use chiral auxiliaries.
- Byproduct formation : Monitor bromobenzyl elimination via LC-MS and adjust stoichiometry of coupling reagents.
- Yield improvement : Replace batch reactors with flow chemistry for precise control of exothermic steps .
Q. How do researchers validate the compound’s role in modulating ionotropic glutamate receptors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
